Product packaging for Isodienestrol diacetate(Cat. No.:CAS No. 24705-62-2)

Isodienestrol diacetate

Cat. No.: B142518
CAS No.: 24705-62-2
M. Wt: 350.4 g/mol
InChI Key: YWLLGDVBTLPARJ-CMDWGMEOSA-N
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Description

Historical Trajectories of Synthetic Stilbene (B7821643) Estrogen Research

The journey into synthetic estrogens began as a confluence of chemistry and biology, driven by the desire to produce estrogenic agents that were both effective and economical. royalsocietypublishing.org In the 1930s, researchers led by Sir Edward Charles Dodds embarked on a systematic investigation to identify non-steroidal compounds with estrogenic properties. oup.com This work represented a significant departure from modifying the natural steroidal structure of estrogen, focusing instead on simpler, entirely synthetic molecules.

A pivotal moment in this research was the discovery that compounds with a stilbene backbone could elicit powerful estrogenic effects. aacrjournals.org This line of inquiry culminated in the synthesis of diethylstilbestrol (B1670540) (DES), a compound that demonstrated high potency, even when administered orally. oup.comaacrjournals.org The success of DES spurred further investigation into related stilbene and diphenylethane derivatives, with scientists exploring how alterations to the molecular structure, such as the position of hydroxyl groups and the nature of alkyl substituents, influenced biological activity. royalsocietypublishing.org This era of research established that the 4,4'-dihydroxy substitution on the phenyl rings was crucial for maximal potency. royalsocietypublishing.org

The Compound Isodienestrol Diacetate within Estrogenic Compound Research

This compound, also known as beta-dienestrol diacetate, is a direct descendant of this legacy of stilbene research. ontosight.aiwikipedia.org It is the diacetate ester of dienestrol (B18971), a close structural relative of DES. wikipedia.org The acetylation of the parent compound, isodienestrol, is a key synthetic step. ontosight.ai As part of the stilbestrol group, this compound was historically investigated for its estrogenic activities. ontosight.aiwikipedia.org

The core of this research involved comparing the biological effects of various stilbene derivatives to understand their structure-activity relationship. rsc.orgjst.go.jp Studies demonstrated that features like hydroxyl groups on the phenyl rings and the lipophilicity of the central chain were critical determinants of estrogenic strength. jst.go.jpmdpi.com For instance, research showed that while compounds like 4,4′-dihydroxystilbene had high activity, the presence of lipophilic substituents, as seen in DES, could further enhance this effect. mdpi.com The estrogenic activity of dienestrol, the parent compound of this compound, is considered to be similar to that of the endogenous estrogen, estradiol (B170435). nih.gov

To contextualize the relative potency of these compounds, researchers often use estrogen reporter assays. The following table illustrates the comparative estrogenic activity of various stilbene derivatives as observed in research using MCF-7 human breast cancer cells.

CompoundObserved Estrogenic Activity Level
Diethylstilbestrol (DES)High
4,4′-DihydroxystilbeneHigh
Hexestrol (B1673224)High
4-HydroxystilbeneModerate
Resveratrol (B1683913)Low
4,4′-DimethoxystilbeneMarginal

This table is a representation of findings from research such as that reported in Sanoh et al. (2003) jst.go.jp.

Foundational Academic Questions and Research Hypotheses Pertaining to this compound

The scientific inquiry into this compound and its analogs was guided by several foundational questions and hypotheses aimed at elucidating their biological function and potential applications.

A primary research hypothesis was that specific structural modifications to the stilbene backbone could predictably alter estrogenic potency. This led to extensive structure-activity relationship (QSAR) studies, which sought to create mathematical models correlating chemical features with biological activity. nih.gov Key questions included:

What are the essential structural requirements for a stilbene derivative to exhibit maximum estrogenic activity? jst.go.jp

How do different substituents on the phenyl rings and the ethylene (B1197577) bridge enhance or diminish the compound's ability to bind to estrogen receptors? rsc.orgmdpi.com

Can non-steroidal estrogens be designed to produce different conformations of the estrogen receptor, potentially leading to varied downstream effects? aacrjournals.org

Another significant area of investigation revolved around the metabolic effects of these compounds. Researchers hypothesized that synthetic estrogens like dienestrol diacetate could be used to modulate metabolic pathways. This was particularly explored in agricultural science, leading to studies that asked:

Can dietary supplementation with dienestrol diacetate influence fat metabolism and growth characteristics in livestock? researchgate.net

What are the systemic effects of these compounds on organs beyond the reproductive system, such as the pituitary and thyroid glands? researchgate.net

The following table presents data from a study investigating the effect of dienestrol diacetate on the body and organ weights of male chicks, illustrating the type of metabolic research undertaken.

Treatment GroupEffect on Comb WeightEffect on Testes Weight
ControlBaselineBaseline
Dienestrol DiacetateStatistically Significant ReductionStatistically Significant Reduction
Dienestrol Diacetate + TestosteroneEffect OvercomeWeight Reduction Unaffected

This table summarizes findings from research into the influence of dienestrol diacetate on the organ weights of male chicks, as reported in studies investigating the compound's effect on non-reproductive organs researchgate.net.

Finally, a third line of inquiry focused on the metabolism of the compounds themselves. The central hypothesis was that some stilbene derivatives might be "pro-estrogens," meaning they are converted into more active forms within the body. jst.go.jp This prompted research questions such as:

Are compounds like stilbene and its simple derivatives metabolized by liver enzymes into more potent estrogenic substances? jst.go.jpmdpi.com

What are the metabolic pathways and byproducts of compounds like dienestrol diacetate in vivo?

Collectively, these research avenues have contributed significantly to the fields of medicinal chemistry, endocrinology, and toxicology. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O4 B142518 Isodienestrol diacetate CAS No. 24705-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2Z,4Z)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLLGDVBTLPARJ-CMDWGMEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=C/C)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24705-62-2, 84-19-5
Record name Isodienestrol diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol di(acetate)
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Record name ISODIENESTROL DIACETATE
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Synthetic Methodologies and Chemical Transformations of Isodienestrol Diacetate

Advanced Organic Synthesis Approaches for Isodienestrol Diacetate

The synthesis of this compound hinges on the stereocontrolled formation of the isodienestrol precursor, followed by esterification. Advanced organic synthesis approaches leverage stereoselective reactions to construct the core stilbene (B7821643) structure with the desired (Z,Z) configuration.

The synthesis of the isodienestrol precursor, which possesses a (Z,Z)-stilbene core, can be approached through various modern organic synthesis methods. One notable method involves the pinacol (B44631) coupling reaction. This reaction facilitates the formation of a 1,2-diol from a ketone precursor. Specifically, the synthesis of the (E,E)-isomer, dienestrol (B18971), has been described starting from 4-acetoxypropiophenone, which undergoes a pinacol coupling reaction using magnesium and magnesium iodide to form a 1,2-diol intermediate. Subsequent dehydration of this diol using acetyl chloride and acetic anhydride (B1165640) yields dienestrol. wikipedia.org

To achieve the (Z,Z) stereochemistry of isodienestrol, modifications to this pathway or alternative stereoselective methods are necessary. The McMurry reaction, a reductive coupling of ketones or aldehydes to form alkenes, is a powerful tool for stilbene synthesis and has been noted to favor the formation of Z-isomers, particularly from acetophenones. chemrxiv.org This suggests a potential route to isodienestrol by employing a McMurry coupling of a suitably protected p-hydroxypropiophenone derivative.

Modern advancements in stilbene synthesis that can be applied to achieve stereoselectivity include the Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, as well as various palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. nih.gov For instance, the Sonogashira coupling of an aryl iodide with an alkyne, followed by a stereoselective reduction of the resulting internal alkyne using a Lindlar catalyst, can yield a (Z)-stilbene. A subsequent coupling reaction could then be employed to complete the isodienestrol skeleton.

A summary of potential stereoselective methods for isodienestrol precursor synthesis is presented below:

Reaction Starting Materials Key Reagents/Catalysts Stereochemical Outcome
McMurry Coupling Protected p-hydroxypropiophenoneTiCl₃ or TiCl₄, reducing agent (e.g., Zn, LiAlH₄)Can favor (Z,Z)-isomer
Wittig Reaction Phosphonium ylide and an aldehydeVaries depending on ylide stability and reaction conditionsCan be tuned for Z-selectivity
Sonogashira Coupling followed by Reduction Aryl halide and terminal alkynePd catalyst, Cu co-catalyst; then Lindlar catalyst (for Z-isomer)Stepwise construction with stereocontrol
Suzuki Coupling Aryl boronic acid and vinyl halidePd catalyst, baseStereospecific, depends on starting material geometry

Once the isodienestrol precursor is synthesized, the final step is the acetylation of the two phenolic hydroxyl groups to yield this compound. This is a standard esterification reaction. A common and effective method for this transformation is the use of acetic anhydride in the presence of a base, such as pyridine (B92270). nih.gov The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. nih.gov 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst to enhance the reaction rate. nih.gov

The general procedure for the acetylation of isodienestrol involves dissolving the precursor in pyridine, followed by the addition of acetic anhydride. nih.gov The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov After the reaction is complete, the excess reagents are removed, and the product is purified, often by recrystallization or column chromatography.

The reaction can be summarized as follows:

Isodienestrol + 2 Acetic Anhydride --(Pyridine)--> this compound + 2 Acetic Acid

Derivatization of this compound can be achieved by modifying the acetyl groups or by introducing other functional groups onto the aromatic rings, although specific literature on the derivatization of this compound is scarce. General strategies for stilbene derivatization could be applied, such as electrophilic aromatic substitution on the phenolic rings, if the reaction conditions are controlled to avoid cleavage of the ester groups.

Synthetic Pathways for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound would involve modifications to the synthetic route of the parent compound. This could include:

Variation of the Alkyl Chains: The ethylidene groups in the stilbene core could be replaced with other alkyl groups by starting with different propiophenone (B1677668) analogues in the initial coupling reaction.

Substitution on the Aromatic Rings: Introducing substituents on the phenyl rings can be achieved by using appropriately substituted starting materials. For instance, using a methoxy-substituted p-hydroxypropiophenone would lead to a methoxy-substituted isodienestrol analogue.

Modification of the Acetyl Groups: Instead of acetylation, other acylation reactions could be performed using different acid anhydrides or acid chlorides to introduce various ester functionalities.

The synthetic flexibility of the methods described in section 2.1.1 allows for the preparation of a wide range of analogues by choosing the appropriate precursors.

Methodological Advancements in Stilbene Synthesis Relevant to this compound

The synthesis of stilbenes, the core structure of this compound, has been significantly advanced through the development of various catalytic cross-coupling reactions. nih.gov These methods offer high efficiency and functional group tolerance, making them highly relevant for the synthesis of complex molecules like isodienestrol.

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. It can be used to form the stilbene backbone, although controlling the stereoselectivity to favor the (Z,Z)-isomer can be challenging and often requires specific reaction conditions and ligands.

Suzuki Coupling: This reaction involves the coupling of an aryl boronic acid with a vinyl halide in the presence of a palladium catalyst. The stereochemistry of the vinyl halide is typically retained in the product, making this a powerful method for stereoselective stilbene synthesis. To synthesize isodienestrol, a (Z)-vinyl halide would be required.

McMurry Reaction: As mentioned earlier, this reaction is particularly relevant for the synthesis of isodienestrol due to its tendency to produce Z-alkenes from the reductive coupling of certain ketones. chemrxiv.org

These modern synthetic methods provide efficient and stereocontrolled routes to the stilbene core, which is the key challenge in the synthesis of this compound and its analogues.

Molecular and Cellular Mechanisms of Isodienestrol Diacetate Action

Ligand-Receptor Interaction Studies with Estrogen Receptors

The primary mechanism of action for dienestrol (B18971) is its interaction with estrogen receptors (ER), which are members of the nuclear hormone receptor superfamily. drugbank.comnih.gov There are two main subtypes of the estrogen receptor, ERα and ERβ, which mediate the physiological and pharmacological effects of estrogens. oup.com

Dienestrol exhibits a high binding affinity for both estrogen receptor subtypes, ERα and ERβ. oup.comoup.com Its ability to compete with the natural estrogen, 17β-estradiol, for binding to these receptors is a key determinant of its estrogenic activity. oup.com Studies comparing the relative binding affinities (RBA) of various estrogenic compounds have shown that dienestrol is a potent ligand.

One study established the RBA of several non-steroidal estrogens as follows: diethylstilbestrol (B1670540) (DES) > hexestrol (B1673224) > dienestrol > 17β-estradiol (E2). waocp.orgnih.gov This indicates that while dienestrol is a very strong binder, it is slightly less potent in this regard than DES and hexestrol.

Further research has delved into the selectivity of dienestrol for the two estrogen receptor subtypes. A comprehensive comparison of ligand binding specificity revealed that dienestrol has a very high affinity for both ERα and ERβ, with a slight preference for ERβ. oup.comhoustonmethodist.org The dissociation constants (Kd) for the reference ligand, 16α-iodo-17β-estradiol, were 0.1 nM for ERα and 0.4 nM for ERβ, underscoring the high-affinity nature of these interactions. oup.comhoustonmethodist.org

CompoundRelative Binding Affinity vs. ERα (Estradiol = 100)Relative Binding Affinity vs. ERβ (Estradiol = 100)
Dienestrol 223404
Diethylstilbestrol224344
Hexestrol226239
17β-Estradiol100100

This table presents data on the relative binding affinity of dienestrol and other estrogens for ERα and ERβ, as reported in a study comparing various estrogenic compounds. oncohemakey.com

The binding of a ligand, such as dienestrol, to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor protein. drugbank.comwaocp.orgnih.gov This structural alteration is a fundamental step in receptor activation and subsequent downstream signaling. nih.gov The induced change in shape is essential for the receptor to dimerize (forming either ERα/ERα or ERβ/ERβ homodimers, or ERα/ERβ heterodimers) and to interact effectively with other proteins. nih.gov

Upon ligand binding, the receptor undergoes a transition that facilitates its association with multiprotein coactivator complexes. drugbank.com Different ligands can induce distinct conformational changes, which helps explain the varying biological effects of different estrogen receptor modulators. duke.edu This ligand-induced conformation exposes binding surfaces on the receptor that allow for the recruitment of coactivator proteins, which are necessary for initiating gene transcription. drugbank.comduke.edu Conversely, the binding of an antagonist can induce a different conformation that promotes the recruitment of corepressor proteins, thereby inhibiting gene expression.

Investigation of Intracellular Signaling Pathways Modulated by Isodienestrol Diacetate

As an estrogen receptor agonist, dienestrol modulates both classical genomic signaling pathways and rapid, non-genomic pathways. drugbank.comkegg.jp

The classical and most well-understood mechanism of estrogen action is receptor-mediated signal transduction that directly regulates gene expression. nih.gov This process begins when dienestrol diffuses into a target cell and binds to an estrogen receptor in the cytoplasm or nucleus. drugbank.comnih.gov This binding triggers the conformational change, dissociation from chaperone proteins, and receptor dimerization. nih.gov

The activated ligand-receptor complex then translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.comwikipedia.org This binding to EREs allows the receptor complex to recruit coactivators and other components of the cellular transcription machinery, ultimately leading to the initiation or enhancement of the transcription of specific genes into messenger RNA (mRNA). drugbank.commdpi.com

In addition to the direct regulation of gene transcription, which can take hours to manifest, estrogenic stilbenes like dienestrol can also initiate rapid, non-genomic signaling events. nih.govnih.gov These actions are mediated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. kegg.jp

These non-genomic pathways are characterized by the rapid activation of various intracellular signaling cascades, often within seconds to minutes of ligand exposure. nih.gov Key pathways activated by membrane-associated ERs include the mitogen-activated protein kinase (MAPK/ERK) cascade and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov Activation of these kinase cascades can, in turn, phosphorylate and modulate the activity of various downstream proteins, including other transcription factors. nih.gov These rapid signaling events can also converge with genomic pathways, for example, by phosphorylating and thereby modifying the activity of nuclear estrogen receptors or their coregulators. nih.gov

Transcriptional Regulation and Gene Expression Modulation by this compound

The ultimate consequence of estrogen receptor activation by dienestrol is the modulation of gene expression, which underlies its physiological effects. mdpi.com By binding to EREs, the dienestrol-ER complex acts as a ligand-activated transcription factor. drugbank.comnih.gov

The recruitment of coactivator or corepressor complexes to the promoter regions of target genes is a key mechanism. drugbank.commdpi.com These complexes can possess enzymatic activities, such as histone acetyltransferase (HAT) activity, which modify chromatin structure to make the DNA more accessible for transcription. Research has shown that mutual transrepression can occur between the estrogen receptor and other transcription factors, such as NF-kappa-B. drugbank.com For instance, the ER complex can inhibit NF-kappa-B-mediated transcription from the promoter of the IL6 gene by displacing coregulators. drugbank.com Conversely, the dienestrol-ER complex can be recruited to the response elements of other genes, such as CCL2 and IL8, to actively regulate their transcription. drugbank.com This demonstrates that dienestrol, through its interaction with estrogen receptors, can orchestrate a complex program of gene expression, leading to the up- or down-regulation of a specific set of estrogen-responsive genes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Isodienestrol Diacetate

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of isodienestrol diacetate is intricately linked to its specific structural components. The arrangement and nature of its functional groups are paramount in dictating its interaction with biological targets, most notably the estrogen receptor (ER).

Phenolic Hydroxyl Group Contributions to Estrogen Receptor Binding

A crucial element for the binding of estrogenic compounds to the estrogen receptor is the presence of a phenolic hydroxyl group. nih.govnih.gov This group on the stilbene (B7821643) scaffold of isodienestrol's parent compound, dienestrol (B18971), is a primary determinant for high-affinity binding. nih.gov It acts as a hydrogen bond donor, interacting with key amino acid residues, such as Arg394 and Glu353, within the ligand-binding domain of ERα. nih.gov This interaction is a cornerstone of the molecule's ability to dock into the receptor pocket. While this compound itself has these hydroxyl groups esterified, its metabolic conversion to the active form, isodienestrol, unmasks these critical phenolic hydroxyls, enabling receptor engagement. The distance between the two hydroxyl groups, approximately 11 Å in related estrogens, is also a significant factor for optimal binding. nih.gov

Influence of Diacetate Ester Moiety on Molecular Interactions

The diacetate ester moieties of this compound play a significant role in its molecular properties and subsequent interactions. These ester groups render the molecule more lipophilic, which can influence its absorption, distribution, and metabolism in a biological system. Functionally, the diacetate serves as a prodrug feature. In vivo, these ester groups are cleaved by esterase enzymes to release the active metabolite, isodienestrol, which possesses the free phenolic hydroxyl groups necessary for potent estrogen receptor binding. nih.gov Therefore, the diacetate moiety modulates the compound's pharmacokinetic profile and controls the localized release of the active form.

Computational Modeling for Predictive SAR/QSAR

In silico methods have become indispensable tools in predicting the biological activity of compounds like this compound based on their chemical structure. creative-biolabs.commdpi.comnih.gov These computational approaches provide valuable insights into the molecular interactions that govern its function.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as isodienestrol, and its receptor. oatext.comscielo.sa.crals-journal.com Docking studies can predict the preferred binding orientation of isodienestrol within the estrogen receptor's ligand-binding domain, highlighting the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. oatext.comnih.gov For instance, simulations can confirm the crucial role of the phenolic hydroxyl groups in anchoring the ligand to specific amino acid residues. nih.govnih.gov Molecular dynamics simulations further enhance this understanding by providing insights into the conformational changes and stability of the ligand-receptor complex over time. oatext.comscielo.sa.cr These simulations can reveal the dynamic nature of the binding process and help to refine our understanding of the structural requirements for potent activity. mdpi.com

Computational Technique Application to this compound Key Insights
Molecular DockingPredicts the binding pose of the active metabolite (isodienestrol) within the estrogen receptor.Identifies key hydrogen bonding and hydrophobic interactions with amino acid residues.
Molecular DynamicsSimulates the time-dependent behavior of the isodienestrol-receptor complex.Assesses the stability of the binding and reveals conformational changes in both ligand and receptor.

Metabolic Fate and Pharmacokinetic Research in Preclinical Models of Isodienestrol Diacetate

In Vitro Metabolic Stability and Metabolite Identification

Hepatic Microsomal and Hepatocyte Incubation Studies

No information is available on the stability of Isodienestrol diacetate when incubated with hepatic microsomes or hepatocytes from any species. There are no published studies identifying the metabolites formed during these in vitro assays.

Enzyme Induction and Inhibition Profiling in Research Systems

There is no publicly available data on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 superfamily.

In Vivo Pharmacokinetic Characterization in Animal Models

Absorption, Distribution, and Excretion Studies

No research detailing the absorption, distribution, and excretion (ADME) of this compound in any preclinical animal model has been found in the public domain.

Comparative Metabolism Studies Between Animal Species

Without foundational metabolism data, no comparative analysis of the metabolism of this compound across different animal species can be conducted.

Utilization of Humanized Animal Models in Metabolism Research

There is no indication in the available literature that humanized animal models have been used to investigate the metabolism of this compound.

Advanced Analytical Methodologies for Isodienestrol Diacetate Research

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide foundational information regarding the molecular structure, mass, and thermal behavior of Isodienestrol diacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for this compound are indicative of its unique structure. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons of the ethylidene groups would produce signals in the olefinic region, while the methyl protons of the acetate (B1210297) groups would be observed as sharp singlets in the upfield region, likely around 2.3 ppm. The ethyl group protons would present as a quartet and a triplet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. technologynetworks.com The carbonyl carbons of the acetate groups would be expected to resonate significantly downfield, in the range of 168-172 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm, with the carbons attached to the oxygen atoms being the most deshielded. The olefinic carbons of the diethylidene bridge would also appear in the downfield region, while the aliphatic carbons of the ethyl groups and the methyl carbons of the acetate groups would be found in the upfield region of the spectrum. The acquisition of ¹³C NMR spectra is often performed with proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. technologynetworks.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 7.5 Multiplet
Olefinic-H 5.5 - 6.5 Multiplet
Acetate CH₃ ~2.3 Singlet
Ethyl CH₂ ~2.2 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 172
Aromatic C-O 148 - 152
Aromatic C-H/C-C 120 - 140
Olefinic C 115 - 140
Acetate CH₃ 20 - 25
Ethyl CH₂ 25 - 30

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of this compound. When coupled with fragmentation techniques, it can also offer valuable structural information.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the elemental formula.

The fragmentation pattern of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of the ester bonds. A characteristic fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO•) from the molecular ion. Subsequent fragmentations could involve cleavages within the diethylidene bridge and the phenyl rings. The analysis of these fragment ions is crucial for the positive identification of the compound.

For quantitative analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed, often in conjunction with a chromatographic separation method like LC-MS. These methods offer high sensitivity and selectivity for the detection and quantification of this compound in complex mixtures.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Ion Predicted m/z Description
[M]⁺ 350.15 Molecular Ion
[M - CH₂CO]⁺ 308.14 Loss of ketene
[M - CH₃CO]⁺ 291.14 Loss of acetyl radical

Differential Scanning Calorimetry (DSC) for Thermal Stability and Binding Events

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. tudelft.nl This method is valuable for determining the thermal stability of this compound by identifying phase transitions such as melting and decomposition. perkinelmer.com.ar

A DSC thermogram of this compound would display endothermic and exothermic peaks corresponding to these thermal events. The melting point would be observed as a sharp endothermic peak, providing a measure of the purity of the compound. At higher temperatures, an exothermic peak might be observed, indicating decomposition. The enthalpy of these transitions can also be calculated from the area under the peaks, providing quantitative information about the energy changes involved. tudelft.nl

DSC can also be used to study binding events, for instance, the interaction of this compound with proteins or other macromolecules. Such binding can alter the thermal stability of the macromolecule, which is detectable as a shift in its melting temperature. ejgm.co.uk

Table 4: Expected Thermal Events for this compound in DSC Analysis

Thermal Event Temperature Range (°C) Peak Type Information Gained
Melting 120 - 140 Endothermic Melting Point, Purity

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation of this compound from impurities, related compounds, and metabolites, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Method development for this compound typically involves the optimization of several parameters to achieve a good separation with sharp, symmetrical peaks.

A reversed-phase HPLC method is commonly employed, using a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. eag.com The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the run, is frequently used to achieve optimal separation of compounds with different polarities. eag.com

Detection is usually performed using a UV detector, as the aromatic rings in this compound absorb ultraviolet light. The selection of the detection wavelength is based on the UV spectrum of the compound to ensure maximum sensitivity. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.

Table 5: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 230 nm

| Injection Volume | 10 µL |

LC-MS/MS for Trace Analysis and Metabolite Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the trace analysis of this compound and the identification of its metabolites. nebiolab.comcreative-proteomics.com This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nebiolab.com

For trace analysis, LC-MS/MS is often operated in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent sensitivity and reduces background noise, allowing for the quantification of the analyte at very low concentrations. nih.gov

Metabolite detection is another key application of LC-MS/MS. thermofisher.com After administration, this compound can undergo various metabolic transformations in the body, such as hydroxylation, glucuronidation, or sulfation. These metabolites can be separated from the parent drug by HPLC and then identified by their mass spectra and fragmentation patterns obtained by MS/MS. The structural elucidation of these metabolites is crucial for understanding the biotransformation and clearance of the drug.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol

Bioanalytical Assay Development for Ligand-Receptor Interactions

The development of robust bioanalytical assays is fundamental to characterizing the interaction between a ligand, such as this compound, and its corresponding receptor. These assays are designed to be sensitive, specific, and reproducible, allowing for the accurate determination of binding parameters. Various methodologies have been adapted to study the binding of estrogenic compounds, which can be broadly categorized into radioligand binding assays, fluorescence-based assays, and label-free detection systems like surface plasmon resonance. The choice of assay often depends on the specific research question, the required throughput, and the nature of the interacting molecules.

Radioligand Binding Assays

Radioligand binding assays are a traditional and highly sensitive method for quantifying ligand-receptor interactions. mdpi.com These assays typically involve the use of a radiolabeled form of a ligand to compete with the unlabeled test compound (e.g., this compound) for binding to a receptor, such as the estrogen receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Key Principles and Applications:

Competitive Binding: In a typical competitive binding assay, a constant concentration of a radiolabeled ligand (e.g., [3H]17β-estradiol) and the receptor are incubated with varying concentrations of the unlabeled competitor compound. nih.gov By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of the competitor can be determined, which is the concentration required to inhibit 50% of the specific binding of the radioligand. This value can then be used to calculate the binding affinity (Ki) of the test compound.

Saturation Binding: Saturation binding experiments are performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor. nih.gov This involves incubating a fixed amount of receptor with increasing concentrations of the radiolabeled ligand.

Advantages and Disadvantages: While highly sensitive and specific, radioligand binding assays have drawbacks, including the health risks associated with handling radioactive materials, the generation of radioactive waste, and the need for specialized laboratory facilities and licenses. mdpi.comnih.gov

A study on the automation of receptor-ligand binding assays demonstrated the use of [3H]-estradiol to determine the binding affinity of unlabeled estradiol (B170435) to the human estrogen receptor β. sigmaaldrich.com The results yielded a Log IC50 value of -9.5, showcasing the quantitative power of this technique. sigmaaldrich.com

ParameterDescriptionTypical Radioligand
IC50 Concentration of a competitor that displaces 50% of the specific binding of the radioligand.[3H]17β-estradiol
Kd Equilibrium dissociation constant, representing the affinity of the radioligand for the receptor.[125I]iodo-E2
Bmax Maximum number of binding sites.

This table summarizes key parameters determined in radioligand binding assays.

Fluorescence-Based Ligand Binding Assays (e.g., TR-FRET, AlphaScreen)

To overcome the limitations of radioligand assays, non-radioactive methods based on fluorescence have been developed. nih.gov Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two such powerful, homogeneous assay formats well-suited for high-throughput screening. nih.govresearchgate.net

TR-FRET:

Principle: TR-FRET is based on the transfer of energy between a donor fluorophore (typically a lanthanide chelate with a long fluorescence lifetime) and an acceptor fluorophore. rochester.edu When the donor and acceptor are in close proximity (i.e., when a ligand binds to a receptor, bringing the labeled components together), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratiometric measurement of donor and acceptor emission reduces interwell variation. nih.govresearchgate.net

Application: TR-FRET assays can be configured to study the binding of ligands that induce receptor dimerization or conformational changes, which bring the donor- and acceptor-labeled components into proximity. researchgate.net

AlphaScreen:

Principle: AlphaScreen technology utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. rochester.edu Excitation of the donor bead at 680 nm produces singlet oxygen, which diffuses to the acceptor bead, triggering a cascade of chemical reactions that ultimately result in light emission. researchgate.netrochester.edu

Advantages: AlphaScreen is known for its high sensitivity and dynamic range. nih.govresearchgate.netscispace.com

A comparative study of TR-FRET, AlphaScreen, and Time-Resolved Fluorescence (TRF) for nuclear receptor assays found that AlphaScreen demonstrated the best sensitivity and dynamic range. nih.govresearchgate.net Both TR-FRET and AlphaScreen assays were successfully miniaturized for high-throughput applications. nih.govresearchgate.netrochester.edu

AssayPrincipleAdvantages
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore. rochester.eduRatiometric measurement reduces variation. nih.govresearchgate.net
AlphaScreen Amplified Luminescent Proximity Homogeneous Assay using donor and acceptor beads. rochester.eduHigh sensitivity and dynamic range. nih.govresearchgate.netscispace.com

This table compares the principles and advantages of TR-FRET and AlphaScreen assays.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of biomolecular interactions. nih.govpnas.org This technique provides valuable information on both the kinetics (association and dissociation rates) and the affinity of a ligand binding to its receptor. giffordbioscience.com

Methodology:

Immobilization: One of the binding partners, typically the receptor protein (e.g., estrogen receptor), is immobilized on the surface of a sensor chip. giffordbioscience.com

Injection: The other binding partner, the ligand (e.g., this compound), is flowed across the sensor surface in a continuous stream. giffordbioscience.com

Detection: The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This response is measured in resonance units (RU). giffordbioscience.com

Kinetic Analysis: The association rate (ka or on-rate) is determined by monitoring the increase in the SPR signal over time during ligand injection. The dissociation rate (kd or off-rate) is measured by monitoring the decrease in the signal after the ligand injection is stopped and replaced with buffer. giffordbioscience.com The equilibrium dissociation constant (KD) is then calculated from the ratio of the dissociation and association rate constants (kd/ka). giffordbioscience.com

SPR has been successfully used to measure the binding of small molecules to the ligand-binding domain of the human estrogen receptor, distinguishing between agonists and antagonists based on their kinetic profiles. nih.govpnas.org For instance, antagonists like tamoxifen (B1202) were found to have significantly slower association rates compared to agonists. nih.govpnas.org

Kinetic ParameterDescription
ka (on-rate) The rate at which the ligand binds to the receptor.
kd (off-rate) The rate at which the ligand dissociates from the receptor.
KD (Equilibrium Dissociation Constant) A measure of the binding affinity, calculated as kd/ka.

This table outlines the key kinetic parameters obtained from SPR analysis.

High-Throughput Screening (HTS) Methodologies for Compound Libraries

High-Throughput Screening (HTS) leverages automation and robotics to rapidly test the biological activity of a large number of compounds. bmglabtech.com This approach is invaluable in drug discovery for identifying "hits" or "leads" from extensive compound libraries that interact with a specific biological target. bmglabtech.com The assays described previously, such as TR-FRET, AlphaScreen, and fluorescence-based competitive binding assays, are particularly well-suited for HTS due to their homogeneous "mix-and-measure" formats and suitability for miniaturization. nih.govtandfonline.com

Key Features of HTS in Ligand-Receptor Interaction Studies:

Miniaturization: Assays are typically performed in 384- or 1536-well microplates, significantly reducing reagent consumption and allowing for the screening of thousands of compounds simultaneously. researchgate.net

Automation: Robotic systems handle liquid dispensing, plate transport, and data acquisition, ensuring high precision and throughput. bmglabtech.com

Data Analysis: Sophisticated software is used to process the large datasets generated, identify active compounds, and determine their potency (e.g., IC50 values).

The U.S. Environmental Protection Agency's ToxCast program utilizes HTS assays to screen thousands of environmental chemicals for their potential to interact with endocrine pathways, including the estrogen receptor. nih.gov These in vitro HTS assays have shown high predictive accuracy for the outcomes of in vivo studies, demonstrating their utility in prioritizing chemicals for further testing. nih.gov For endometriosis research, a quantitative HTS platform was developed to screen for compounds that interfere with estrogen-stimulated cell growth, leading to the identification of novel therapeutic candidates. researchgate.net

Comparative Academic Investigations of Isodienestrol Diacetate Analogues

Structure-Function Relationships Among Stilbene (B7821643) Estrogen Isomers

The biological activity of stilbene estrogens is intrinsically linked to their three-dimensional structure. The fundamental pharmacophore for estrogenic activity in this class requires two phenolic rings positioned at an optimal distance, mimicking the natural estrogen, estradiol (B170435). jst.go.jp Research has demonstrated that specific structural features are critical for determining the potency and nature of the estrogenic response.

Key structural requirements for the estrogenic activities of stilbene derivatives include a p-hydroxyl group on one of the phenyl rings (the A-ring), a vinyl linkage, and a second phenyl ring (the B-ring) to achieve maximum activity. jst.go.jp The hydrophobicity of the linkage between the rings also contributes to higher activity, as seen in compounds like diethylstilbestrol (B1670540) (DES). jst.go.jp Conversely, the introduction of polar groups, such as carboxylic acids, or sterically demanding substituents can decrease estrogen receptor binding. nih.gov

Furthermore, investigations into resveratrol (B1683913) analogues, which also share the stilbene scaffold, have shown that the number and placement of hydroxyl groups are crucial for mediating interactions with estrogen receptors and can determine whether the compound acts as an agonist or an antagonist. mdpi.com Some studies have also noted that a 4-hydroxy substitution on the stilbene backbone is a common structural feature among compounds that exhibit antagonistic activity. oup.com One specific isomer, isodienestrol, has been reported to possess no estrogenic activity, likely due to a conformation that prevents effective receptor interaction. nih.gov

Structural FeatureEffect on Estrogenic Activity/Receptor BindingSupporting Evidence
Planar, Extended ConformationEnhances receptor binding and biological activity.Active DES analogues like Indenestrol (B48675) A/B are planar. nih.gov
L-Shaped ConformationReduces receptor binding and biological activity.The inactive analogue Idanestrol has an L-shape. nih.gov
Para-Hydroxyl GroupConsidered essential for maximal activity. jst.go.jpA key feature of potent stilbene estrogens. jst.go.jp
Bulky or Polar SubstituentsDecreases receptor binding affinity.Observed in DES derivatives with C4 side chains. nih.gov

Comparative Analysis with Other Synthetic and Endogenous Estrogens in Research Models

The biological effects of isodienestrol diacetate and its parent compound, dienestrol (B18971), have been evaluated in comparison to other synthetic and endogenous estrogens in various research models. These studies help to contextualize its potency and activity profile.

In research models using domestic fowl, dienestrol demonstrated potent oral activity. One study found dienestrol to be more active than both diethylstilbestrol (DES) and hexestrol (B1673224) in chickens. oup.com However, in turkeys, dienestrol was found to be slightly less active than DES and hexestrol, indicating species-specific differences in metabolism or activity. oup.com Another study confirmed that dienestrol diacetate, when administered to poultry, resulted in increased weight gain and fat deposition, effects characteristic of potent estrogens. researchgate.net

In vivo and in vitro assays using mammalian models have provided a more detailed comparison. A study using an immature mouse uterine weight bioassay established a clear hierarchy of estrogenicity among DES analogues. nih.gov The results showed DES to be the most potent, followed by alpha-dienestrol, while beta-dienestrol was significantly less active. nih.gov This rank order was largely consistent with the compounds' ability to bind to the mouse uterine cytosol estrogen receptor. nih.gov

When compared to the primary endogenous estrogen, 17β-estradiol, dienestrol exhibits a remarkably high binding affinity for the estrogen receptors. wikipedia.org Specifically, dienestrol has been shown to have approximately 223% of the affinity of estradiol for the estrogen receptor alpha (ERα) and 404% of the affinity for the estrogen receptor beta (ERβ). wikipedia.org Despite this high receptor affinity, in vivo studies still rank DES as being more estrogenic than its dienestrol analogues. nih.gov

CompoundResearch ModelComparative Finding
DienestrolChicken (Oral Assay)More potent than diethylstilbestrol and hexestrol. oup.com
DienestrolTurkey (Oral Assay)Slightly less potent than diethylstilbestrol and hexestrol. oup.com
alpha-DienestrolMouse Uterine Weight AssayLess potent than diethylstilbestrol (DES). nih.gov
DienestrolHuman Estrogen Receptor (ER) Binding AssayHigher affinity than 17β-estradiol for both ERα (223%) and ERβ (404%). wikipedia.org
beta-DienestrolMouse Uterine Weight AssaySignificantly less potent than DES and alpha-dienestrol. nih.gov

Investigations of Differential Receptor Interactions Among Analogues

Estrogenic compounds exert their effects primarily through two nuclear receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). oup.commdpi.com Stilbene analogues can exhibit significant differences in their interactions with these receptor subtypes, which can lead to varied biological responses.

Dienestrol itself shows a high affinity for both receptors but with a notable preference for ERβ, for which its binding affinity is approximately four times that of estradiol. wikipedia.org This differential affinity suggests that it may modulate gene expression patterns differently than the endogenous hormone.

Furthermore, the estrogen receptor binding site demonstrates a high degree of stereochemical sensitivity. This is powerfully illustrated by studies on the enantiomers (non-superimposable mirror images) of the DES analogue, indenestrol A (IA). researchgate.net The racemic mixture of IA binds strongly to the estrogen receptor. However, when the individual enantiomers were separated and tested, they showed vastly different activities. The IA-S enantiomer was found to bind to the receptor with high affinity, comparable to DES itself. researchgate.net In contrast, the IA-R enantiomer showed extremely low binding affinity. researchgate.net This profound difference in binding between enantiomers highlights the precise stereochemical recognition within the receptor's ligand-binding pocket for non-steroidal estrogens.

AnalogueReceptor Target(s)Key Interaction Finding
DienestrolERα and ERβHigh affinity for both; ~404% the affinity of estradiol for ERβ. wikipedia.org
Cyclopropyl Stilbene AnalogueERα and ERβReduced overall affinity but increased selectivity for ERα. mdpi.comnih.gov
Indenestrol A-S (Enantiomer)Estrogen ReceptorHigh binding affinity, comparable to DES. researchgate.net
Indenestrol A-R (Enantiomer)Estrogen ReceptorVery low binding affinity, demonstrating stereochemical preference of the receptor. researchgate.net
alpha-DienestrolMouse Uterine Estrogen ReceptorHigh binding affinity, though lower than DES. nih.gov

Future Avenues in Isodienestrol Diacetate Research

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Estrogen Research

The advent of "omics" technologies offers a powerful lens through which to re-examine the biological effects of synthetic estrogens like isodienestrol diacetate. These approaches allow for a global analysis of molecules within a biological system, providing a comprehensive view of cellular responses.

Proteomics: The study of the entire set of proteins in a cell or organism, known as the proteome, can elucidate the downstream effects of this compound binding to estrogen receptors. Future proteomic studies could identify specific proteins and signaling pathways that are modulated by this compound. For instance, quantitative proteomic analyses, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), could be employed on breast cancer cell lines (e.g., MCF-7) treated with this compound. This could reveal alterations in the expression of proteins involved in cell proliferation, apoptosis, and signal transduction. d-nb.infolu.seplos.org Such studies could pinpoint novel biomarkers for the compound's activity and potential therapeutic efficacy. A key area of investigation would be the comparison of the proteomic signature of this compound with that of endogenous estrogens like 17β-estradiol and other synthetic estrogens to understand its unique effects. d-nb.info

Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites in a biological system. Metabolomic profiling of cells or tissues exposed to this compound could reveal shifts in metabolic pathways. Techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify hundreds of metabolites simultaneously. lww.comwistar.org Research in this area could explore how this compound influences key metabolic processes such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and lipid metabolism in estrogen-responsive tissues. lww.com Understanding these metabolic alterations is crucial, as changes in cellular metabolism are a hallmark of many diseases, including cancer. nih.gov

Omics Technology Potential Application in this compound Research Expected Outcomes
Proteomics Quantitative analysis of protein expression in cells treated with this compound.Identification of specific protein markers and signaling pathways affected by the compound.
Metabolomics Profiling of metabolic changes in response to this compound exposure.Understanding the impact on cellular metabolism and identification of metabolic biomarkers.
Transcriptomics Analysis of gene expression changes to identify genes regulated by this compound.A comprehensive map of the transcriptional response to the compound.

Development and Application of Advanced In Vitro and Ex Vivo Research Models

Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of tissues. The development of more physiologically relevant models is a critical future direction for studying the effects of compounds like this compound.

Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo tissue architecture and cell-cell interactions. d-nb.infoplos.orgfrontiersin.orgmdpi.com Future research could utilize 3D cultures of breast cancer cells or endometrial cells to study the long-term effects of this compound on tissue morphogenesis, cell proliferation, and invasion. plos.orgfrontiersin.org These models can provide more predictive data on the compound's potential efficacy and impact on tissue structure. frontiersin.org Furthermore, microfluidic "organ-on-a-chip" models could be developed to simulate the dynamic conditions of human tissues, allowing for the study of this compound's effects on interconnected organ systems. uu.nlnih.govnih.gov

Ex Vivo Models: Ex vivo models, which use fresh tissue samples cultured outside the body, preserve the native tissue architecture and cellular diversity. regulations.gov For instance, patient-derived breast cancer tissue microstructures could be treated with this compound to assess its effects in a context that closely mirrors the patient's tumor microenvironment. regulations.gov This approach could be invaluable for personalized medicine, helping to predict individual responses to hormonal agents.

Model Type Specific Application for this compound Key Advantages
3D Spheroids/Organoids Studying the effects on tumor growth and morphology in a 3D environment.More accurately mimics in vivo cell interactions and tissue structure. plos.orgfrontiersin.org
Organ-on-a-Chip Investigating the systemic effects and metabolism of this compound across different "organs".Allows for the study of dynamic, multi-organ interactions. uu.nlnih.gov
Ex Vivo Tissue Culture Assessing the compound's impact on patient-derived tissue samples.Preserves the native tumor microenvironment for more relevant findings. regulations.gov

Innovations in Computational Chemistry and Artificial Intelligence for Compound Discovery

Computational approaches are revolutionizing drug discovery and our understanding of ligand-receptor interactions. These in silico methods can accelerate research and provide insights that are difficult to obtain through experimental means alone.

Computational Chemistry: Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with estrogen receptors (ERα and ERβ) at an atomic level. These simulations can predict the binding affinity and conformational changes induced in the receptor upon ligand binding. This information is crucial for understanding the molecular basis of its estrogenic activity and for designing new analogs with potentially improved selectivity or efficacy. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of this compound and related compounds with their biological activity.

Artificial Intelligence (AI): AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the estrogenic potential of new compounds. In the context of this compound, AI could be used to screen virtual libraries of related molecules to identify novel compounds with desired properties, such as enhanced tissue selectivity or reduced side effects. AI can also analyze complex omics data to identify novel patterns and relationships that might not be apparent through traditional analysis.

Computational Approach Application to this compound Potential Insights
Molecular Docking Simulating the binding of this compound to estrogen receptors.Predicting binding affinity and key molecular interactions.
Molecular Dynamics Simulating the dynamic behavior of the this compound-receptor complex over time.Understanding the stability of the interaction and conformational changes.
QSAR Modeling Correlating structural features with biological activity for a series of related compounds.Guiding the design of new molecules with optimized properties.
Artificial Intelligence Screening virtual compound libraries and analyzing complex biological data.Identifying novel, potentially more effective, estrogenic compounds.

Q & A

Q. How can researchers enhance reproducibility in studies of diacetate derivatives?

  • Methodological Answer :
  • Open Data : Deposit raw NMR/MS spectra in repositories like Zenodo or ChemSpider .
  • Detailed Protocols : Publish step-by-step synthesis and assay procedures, including batch-specific reagent LOT numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.